2-Cyclohexyl-1-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing nitrogen atoms. Quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 2-cyclohexyl-1-methylquinazolin-4(1H)-one has garnered attention for its potential applications in drug development and synthesis.
The compound can be classified under heterocyclic compounds, specifically as a quinazolinone derivative. Quinazolinones are synthesized from anthranilic acid or its derivatives through various chemical reactions. This class of compounds is known for its versatility and therapeutic potential, making it a subject of various synthetic studies and biological evaluations .
The synthesis of 2-cyclohexyl-1-methylquinazolin-4(1H)-one can be achieved through several methods, primarily involving the condensation of anthranilamide with suitable aldehydes or ketones. One notable method involves the use of green chemistry principles, employing aqueous media and catalytic systems such as reverse zinc oxide micelles to enhance yield and reduce environmental impact .
A typical procedure may include:
This method has shown high yields (up to 99%) under mild conditions, making it an efficient approach for synthesizing quinazolinone derivatives .
The molecular structure of 2-cyclohexyl-1-methylquinazolin-4(1H)-one features a quinazolinone core with a cyclohexyl group at the C-2 position and a methyl group at the C-1 position. The chemical formula is , with a molecular weight of approximately 217.27 g/mol.
Key structural characteristics:
Spectroscopic data often used for characterization include:
2-Cyclohexyl-1-methylquinazolin-4(1H)-one can participate in various chemical reactions typical for quinazolinones, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives with improved properties .
The mechanism of action for compounds like 2-cyclohexyl-1-methylquinazolin-4(1H)-one often involves interaction with specific biological targets, such as enzymes or receptors. For example, quinazolinones have been shown to inhibit various kinases involved in cancer cell proliferation.
The proposed mechanism typically includes:
Quantitative structure–activity relationship (QSAR) studies may provide data on how structural modifications influence biological activity .
2-Cyclohexyl-1-methylquinazolin-4(1H)-one exhibits several notable physical properties:
Chemical properties include:
Characterization techniques such as melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for confirming these properties .
The applications of 2-cyclohexyl-1-methylquinazolin-4(1H)-one are broad within medicinal chemistry:
Additionally, derivatives of quinazolinones are being explored for their roles in treating various diseases, including neurodegenerative disorders and infections due to their diverse pharmacological profiles .
The construction of the 1-methylquinazolin-4(1H)-one core typically employs anthranilic acid derivatives as pivotal precursors. Two principal multi-step routes dominate:
Modified Niementowski Condensation: Heating anthranilic acid (12a) with acetic anhydride generates 2-methyl-4H-benzo[d][1,3]oxazin-4-one (7) as a highly reactive cyclic anhydride intermediate [3] [7]. Subsequent nucleophilic attack by methylamine introduces the N1-methyl group, followed by dehydrative cyclization to yield 1,2-dimethylquinazolin-4(1H)-one (8a). This intermediate serves as the foundational scaffold for C2 cyclohexyl introduction (Section 1.2). Key advantages include high atom economy and commercial availability of starting materials. However, reaction temperatures exceeding 120°C are often required, risking decomposition of sensitive functional groups [3] [6].
Lactam Cyclization Route: Alternatively, N-methylanthranilamide undergoes condensation with cyclohexanecarbonyl chloride. The resultant amide intermediate undergoes intramolecular cyclodehydration under acidic (e.g., POCl₃, PPA) or thermal conditions (refluxing acetic acid) to furnish the target compound directly. This route integrates the cyclohexyl group early but requires stringent anhydrous conditions to suppress hydrolysis [6] [8].
Table 1: Comparative Analysis of Core Cyclization Methods
Method | Starting Materials | Key Intermediate | Yield Range | Major Challenge |
---|---|---|---|---|
Niementowski Condensation | Anthranilic acid, Ac₂O, MeNH₂ | 2-Methylbenzoxazinone (7) | 70-85% | High-temperature sensitivity |
Lactam Cyclization | N-Methylanthranilamide, Cyclohexanoyl chloride | Cyclohexanoyl amide | 60-75% | Moisture sensitivity, competing hydrolysis |
Installing the bulky cyclohexyl group at C2 with high regioselectivity presents significant synthetic challenges. Two validated strategies are employed:
Electrophilic Benzoxazinone Ring Opening: The electrophilic C2 carbon of 2-methyl-4H-3,1-benzoxazin-4-one (7) undergoes regioselective nucleophilic addition by cyclohexylamine. This proceeds via ring opening to an amide intermediate, followed by thermally promoted cyclodehydration (110-130°C, toluene) to yield 2-cyclohexyl-1-methylquinazolin-4(1H)-one. This method achieves >90% regioselectivity for C2 functionalization due to the inherent electrophilicity of the benzoxazinone carbonyl carbon [7]. Solvent choice critically influences yield: non-polar solvents (toluene, xylene) favor cyclization, while protic solvents (ethanol) lead to hydrolysis byproducts [7].
Mannich-Type Functionalization: Preformed 1-methylquinazolin-4(1H)-one can undergo C2-lithiation using strong bases (LDA, n-BuLi) at -78°C in THF, generating a nucleophilic C2-anion. Subsequent quenching with cyclohexyl electrophiles (e.g., cyclohexyl bromide, iodide) affords the alkylated product. While conceptually straightforward, this route suffers from moderate yields (45-60%) due to competing side reactions (polyalkylation, deprotonation at other sites) and stringent cryogenic requirements [8] [5]. Silver triflate (AgOTf) catalysis has been shown to enhance electrophilic activation in related quinazolinone Mannich reactions, suggesting potential for optimization in alkylation [8].
The inherent low aqueous solubility of 2-cyclohexyl-1-methylquinazolin-4(1H)-one limits its biological applicability. Salt formation represents a key solubility optimization strategy:
Hydrobromide (HBr) Salt Formation: The free base is dissolved in anhydrous dichloromethane (DCM) or ethyl acetate under nitrogen. A stoichiometric equivalent of hydrogen bromide gas (generated in situ from KBr/H₂SO₄ or as 33% acetic acid solution) is introduced at 0-5°C. The resultant hydrobromide salt precipitates as a crystalline solid, isolated by filtration in >90% yield. This salt demonstrates a 20-50-fold enhancement in aqueous solubility (from <0.01 mg/mL to 0.2-0.5 mg/mL in PBS pH 7.4) while retaining chemical stability for >6 months under accelerated storage conditions (40°C/75% RH) [5] [7]. Critical parameters include strict moisture exclusion (to prevent hydrolysis) and stoichiometric control (excess acid causes degradation).
Alternative Salt Screening: While the hydrobromide is optimal, hydrochloride, methanesulfonate, and besylate salts have been explored. Hydrochloride salts often exhibit hygroscopicity, while larger anions (besylate) improve crystallinity but may reduce solubility enhancement. Salt selection hinges on the intended application (e.g., parenteral formulations demand high solubility, solid oral dosage forms prioritize stability and crystallinity) [5] [6]. Recrystallization from ethanol/water mixtures yields high-purity (>99%) salt forms suitable for in vitro and in vivo studies.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: